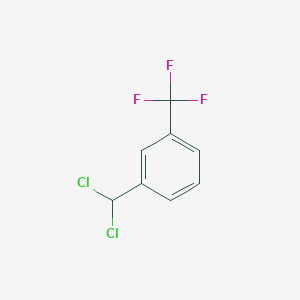

3-(Trifluoromethyl)benzal chloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(dichloromethyl)-3-(trifluoromethyl)benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5Cl2F3/c9-7(10)5-2-1-3-6(4-5)8(11,12)13/h1-4,7H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHSJPSUQWJNGQJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(F)(F)F)C(Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5Cl2F3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Chemical properties of 3-(Trifluoromethyl)benzal chloride for organic synthesis

An In-Depth Technical Guide to the Chemical Properties of 3-(Trifluoromethyl)benzal Chloride for Organic Synthesis

Executive Summary

This compound, systematically named 1-(dichloromethyl)-3-(trifluoromethyl)benzene, is a highly reactive intermediate of significant value in modern organic synthesis. While often generated and consumed in-situ rather than being isolated as a stable product, its chemical properties are pivotal for the synthesis of a key downstream building block: 3-(trifluoromethyl)benzaldehyde. The presence of the meta-substituted trifluoromethyl (-CF₃) group profoundly influences the molecule's reactivity, rendering the dichloromethyl group highly susceptible to nucleophilic substitution, most notably hydrolysis. This guide provides an in-depth analysis of its core chemical properties, reactivity, mechanistic pathways, and practical synthetic protocols, designed for researchers, chemists, and professionals in the pharmaceutical and agrochemical industries. Understanding the behavior of this transient intermediate is crucial for efficiently producing high-purity materials that incorporate the valuable 3-(trifluoromethyl)phenyl moiety, known to enhance the metabolic stability, lipophilicity, and biological efficacy of active compounds.[1][2][3]

Core Physicochemical and Structural Characteristics

This compound is characterized by a benzene ring substituted with a powerful electron-withdrawing trifluoromethyl group and a dichloromethyl (benzal chloride) group at the meta positions. This specific arrangement dictates its chemical behavior.

| Property | Value | Source/Reference |

| Systematic Name | 1-(dichloromethyl)-3-(trifluoromethyl)benzene | IUPAC Nomenclature |

| Common Synonyms | α,α-dichloro-m-xylene, m-(Trifluoromethyl)benzal chloride | - |

| Molecular Formula | C₈H₅Cl₂F₃ | Calculated |

| Molecular Weight | 229.03 g/mol | Calculated |

| CAS Number | 401-79-6 | - |

| Appearance | Expected to be a liquid | Inferred from related structures |

| Reactivity | Highly reactive, moisture-sensitive | Inferred from benzal chlorides & patent data[4][5] |

The Decisive Influence of the Trifluoromethyl Group

The trifluoromethyl (-CF₃) group is the primary determinant of the molecule's reactivity profile. Its potent electron-withdrawing nature, operating through a strong negative inductive effect (-I), creates a significant electron deficiency on the aromatic ring and, crucially, at the benzylic carbon of the dichloromethyl group.

This electronic influence has two major consequences:

-

Benzylic Carbon Activation : The -CF₃ group strongly destabilizes any developing positive charge on the aromatic ring but helps to polarize the C-Cl bonds at the benzylic position, making the carbon atom highly electrophilic and susceptible to nucleophilic attack.

-

Ring Deactivation : The aromatic ring is significantly deactivated towards electrophilic aromatic substitution (e.g., Friedel-Crafts reactions), preventing unwanted side reactions on the ring during transformations of the dichloromethyl group.[6]

Caption: Inductive effect of the -CF₃ group on the benzal chloride moiety.

The Primary Transformation: Hydrolysis to 3-(Trifluoromethyl)benzaldehyde

The most significant and synthetically useful reaction of this compound is its clean and efficient hydrolysis to 3-(trifluoromethyl)benzaldehyde. This transformation is often performed in-situ immediately following the formation of the benzal chloride from a precursor like 3-(trichloromethyl)benzal chloride.[5]

Reaction Mechanism: A Stepwise SN1 Process

The hydrolysis proceeds through a two-stage nucleophilic substitution, best described as an Sɴ1-type mechanism, leveraging the ability of the benzylic position to stabilize a carbocation intermediate.[7]

-

Step 1: Formation of the First Carbocation & Attack by Water. One of the chloride ions departs, forming a resonance-stabilized benzylic carbocation. A water molecule then acts as a nucleophile, attacking this electrophilic center.

-

Step 2: Formation of the Second Carbocation. The resulting α-chloro-α-hydroxy intermediate is protonated, and the hydroxyl group facilitates the departure of the second chloride ion, forming another carbocation.

-

Step 3: Formation of the Gem-Diol. A second water molecule attacks the carbocation, and after deprotonation, yields an unstable geminal diol (a diol with both hydroxyl groups on the same carbon).

-

Step 4: Collapse to Aldehyde. The gem-diol rapidly eliminates a molecule of water to form the thermodynamically stable carbonyl group of 3-(trifluoromethyl)benzaldehyde.

Caption: Mechanism of hydrolysis of this compound.

Detailed Experimental Protocol: In-Situ Hydrolysis

The following protocol is adapted from established industrial processes where this compound is generated and immediately hydrolyzed.[5] This self-validating system ensures high conversion by leveraging the inherent reactivity of the intermediate.

Objective

To synthesize 3-(trifluoromethyl)benzaldehyde from 3-trichloromethylbenzal chloride via an in-situ generated this compound intermediate.

Materials

-

3-Trichloromethylbenzal chloride (Starting Material)

-

Hydrogen Fluoride (HF, for fluorination to the intermediate)

-

Water (Hydrolyzing agent)

-

Aqueous Sulphuric Acid (e.g., 93%)[5]

-

Nitrogen gas (for flushing)

-

Multi-neck reactor equipped with a mechanical stirrer, condenser, and dropping funnel

-

Heating mantle and temperature controller

-

Autoclave (for the initial fluorination step)

Workflow

Caption: Experimental workflow for synthesis via the benzal chloride intermediate.

Step-by-Step Procedure

-

Fluorination: In a suitable autoclave, 3-trichloromethylbenzal chloride is treated with hydrogen fluoride at an elevated temperature (e.g., 80°C) to selectively convert the trichloromethyl group to a trifluoromethyl group, yielding crude this compound.[5]

-

Inerting: After the initial reaction, the system is cooled, and excess HF and byproduct HCl are vented. The crude product is transferred to a multineck reactor, which is then flushed with an inert gas like nitrogen to remove residual gases.[5]

-

Hydrolysis: An aqueous solution of sulphuric acid (e.g., 93%) is added to the crude this compound. The mixture is heated to approximately 80-85°C and stirred vigorously.[5]

-

Monitoring: The progress of the hydrolysis is monitored by Gas Chromatography (GC) until the starting benzal chloride is fully consumed.

-

Workup and Isolation: Upon completion, the reaction mixture is cooled. The organic layer is separated and purified by distillation to yield pure 3-(trifluoromethyl)benzaldehyde.

Safety and Handling Protocols

As a reactive benzal chloride derivative, this compound must be handled with stringent safety precautions. It is corrosive, a lachrymator (causes tearing), and reacts exothermically with water.[4][8][9]

| Precaution Category | Specific Action | Rationale |

| Personal Protective Equipment (PPE) | Wear chemical-resistant gloves (e.g., nitrile), chemical safety goggles, and a face shield. Use a chemically resistant apron or lab coat.[8][10] | Protects skin and eyes from severe burns and irritation.[4][11] |

| Engineering Controls | All manipulations must be performed inside a certified chemical fume hood with good ventilation.[9][10] | Prevents inhalation of corrosive and lachrymatory vapors.[8] |

| Handling Procedures | Use spark-proof tools and ground all equipment to prevent static discharge. Keep away from heat, sparks, and open flames.[8][9] | The compound is a combustible liquid.[8] |

| Storage | Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry, well-ventilated area designated for corrosive materials.[4] | Prevents degradation from atmospheric moisture and reaction with incompatible materials. |

| Incompatible Materials | Keep away from water, strong bases, strong oxidizing agents, alcohols, and strong reducing agents.[4] | Violent or exothermic reactions can occur, liberating toxic gas (HCl).[4] |

| Spill & Emergency | Have an emergency eye wash station and safety shower readily available. In case of contact, immediately flush eyes or skin with copious amounts of water for at least 15 minutes and seek immediate medical attention.[4][8][10] | Rapid response is critical to mitigate severe tissue damage. |

References

- Chem-Impex. (n.d.). 3-(Trifluoromethyl)benzyl chloride.

- Synquest Labs. (n.d.). 3,5-Bis(trifluoromethyl)benzoyl chloride Safety Data Sheet.

- Chem-Impex. (n.d.). 3,5-Bis(trifluoromethyl)benzoyl chloride.

- Sigma-Aldrich. (n.d.). 3-(Trifluoromethyl)benzyl chloride 97%.

- X-MOL. (2026, February 11). The Chemical Properties and Synthesis of 3-(Trifluoromethoxy)benzyl Chloride.

- Sigma-Aldrich. (n.d.). 3-(Trifluoromethyl)benzyl chloride 97% Safety Information.

- Sigma-Aldrich. (n.d.). 3-(Trifluoromethyl)benzyl chloride Synonym & Product Information.

-

PubChem. (n.d.). 3-(Trifluoromethyl)benzoyl chloride. National Center for Biotechnology Information. Retrieved from [Link]

- Fisher Scientific. (2025, December 21). 3-(Trifluoromethyl)benzyl chloride SAFETY DATA SHEET.

- Fisher Scientific. (2025, September 5). 3-(Trifluoromethyl)benzyl chloride SAFETY DATA SHEET.

- Fisher Scientific. (2025, December 19). 3-(Trifluoromethyl)benzoyl chloride SAFETY DATA SHEET.

- ACS Publications. (n.d.).

- Sigma-Aldrich. (n.d.). 3-(Trifluoromethyl)benzyl chloride Properties.

-

NIST. (n.d.). 3-(Trifluoromethyl)benzoyl chloride. NIST Chemistry WebBook. Retrieved from [Link]

- Google Patents. (1992). WO1992007820A1 - Process for preparing 3-trifluoromethyl benzyl chloride.

- ChemicalBook. (n.d.). 3-(Trifluoromethyl)benzoyl chloride synthesis.

- ACS Publications. (2009, January 8). Improved Synthesis of 1-(Azidomethyl)-3,5-bis-(trifluoromethyl)benzene: Development of Batch and Microflow Azide Processes.

-

PMC. (n.d.). Metal-free synthesis of 3-trifluoromethyl-1,2,4-triazoles via multi-component reaction. Retrieved from [Link]

- Sigma-Aldrich. (n.d.). 3-(Trifluoromethyl)benzoyl chloride 98%.

- Google Patents. (n.d.). CN113200815B - Method for synthesizing m-trifluoromethyl benzyl chloride through continuous flow.

-

Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]

- Filo. (2025, December 24). Explain why benzyl chloride undergoes nucleophilic substitution....

- Sigma-Aldrich. (n.d.). 3-(Trifluoromethyl)benzoyl chloride 98% Safety & Properties.

-

PubChem. (n.d.). 3-(Trifluoromethyl)-benzyl chloride. National Center for Biotechnology Information. Retrieved from [Link]

-

PMC. (n.d.). Three-Component Friedel-Crafts Transformations. Retrieved from [Link]

- Chemistry Steps. (2021, August 9). Nucleophilic Aromatic Substitution.

- Jones & Bartlett Learning. (n.d.). BIMOLECULAR NUCLEOPHILIC SUBSTITUTION.

- Arts, Science, and Commerce College, Kolhar. (n.d.). Nucleophilic Substitution.

- Google Patents. (n.d.). WO2019049173A1 - An improved process for preparation of trifluoromethylbenzaldehydes and intermediates thereof.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Metal-free synthesis of 3-trifluoromethyl-1,2,4-triazoles via multi-component reaction of trifluoroacetimidoyl chlorides, hydrazine hydrate and benzene-1,3,5-triyl triformate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. fishersci.com [fishersci.com]

- 5. WO2019049173A1 - An improved process for preparation of trifluoromethylbenzaldehydes and intermediates thereof - Google Patents [patents.google.com]

- 6. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 7. Explain why benzyl chloride undergoes nucleophilic substitution more read.. [askfilo.com]

- 8. fishersci.com [fishersci.com]

- 9. WERCS Studio - Application Error [assets.thermofisher.com]

- 10. synquestlabs.com [synquestlabs.com]

- 11. 3-(Trifluoromethyl)benzoyl chloride | C8H4ClF3O | CID 75257 - PubChem [pubchem.ncbi.nlm.nih.gov]

Solubility Profile of m-Trifluoromethylbenzal Chloride in Organic Solvents

[1]

Executive Summary

m-Trifluoromethylbenzal chloride (CAS: 320-52-5), chemically known as 1-(dichloromethyl)-3-(trifluoromethyl)benzene, serves as a critical intermediate in the synthesis of agrochemicals and pharmaceuticals, particularly for introducing the trifluoromethyl moiety into aromatic scaffolds.

This technical guide provides a comprehensive solubility profile derived from physicochemical principles and empirical analog data. Unlike stable salts, this compound exhibits moisture sensitivity and solvolytic reactivity . Therefore, "solubility" must be distinguished from "reactivity" in protic media. This document outlines the thermodynamic solubility landscape, solvent compatibility for processing, and rigorous protocols for experimental determination.

Physicochemical Characterization

Understanding the solubility behavior requires analyzing the molecular structure. The molecule consists of a benzene ring substituted with a lipophilic trifluoromethyl group (

| Property | Value / Description |

| IUPAC Name | 1-(Dichloromethyl)-3-(trifluoromethyl)benzene |

| CAS Number | 320-52-5 |

| Molecular Formula | |

| Molecular Weight | 229.03 g/mol |

| Physical State | Colorless to pale yellow liquid (at RT) |

| Polarity | Low to Moderate (Lipophilic) |

| Reactivity | Susceptible to hydrolysis (to aldehyde) and alcoholysis |

Polarity and Intermolecular Forces

The

Solubility Profile & Solvent Compatibility[1][3]

The solubility of m-trifluoromethylbenzal chloride is categorized by solvent class. Note that Protic Solvents are classified as "Reactive" rather than simply "Soluble" because they may degrade the compound over time.

Quantitative Solubility Estimates (at 25°C)

Note: Values are estimated based on Hansen Solubility Parameters (HSP) of structural analogs (e.g., benzal chloride, benzotrifluoride).

| Solvent Class | Representative Solvent | Solubility Status | Estimated Solubility | Operational Note |

| Chlorinated | Dichloromethane (DCM) | Excellent | Miscible (>1000 g/L) | Ideal for extraction and transport. |

| Aromatic | Toluene, Xylene | Excellent | Miscible (>1000 g/L) | Preferred for high-temp reactions. |

| Ethers | THF, Diethyl Ether | Good | > 500 g/L | Use anhydrous; peroxides irrelevant to stability but safety concern. |

| Esters | Ethyl Acetate | Good | > 400 g/L | Good general purpose solvent. |

| Aliphatic | Hexane, Heptane | Moderate | 50 - 200 g/L | Useful for crystallization/precipitation of impurities. |

| Ketones | Acetone | Good | > 500 g/L | Avoid strong bases; enolizable ketones may react under acid catalysis. |

| Alcohols | Ethanol, Methanol | Reactive | Decomposes | DO NOT USE for storage. Forms acetals/aldehydes. |

| Water | Water | Insoluble/Reactive | < 0.1 g/L | Hydrolyzes to 3-(trifluoromethyl)benzaldehyde + HCl. |

Solvolysis and Reactivity Risks

The primary challenge in handling m-trifluoromethylbenzal chloride is not dissolution, but stability. In the presence of water or alcohols, the gem-dichloro group undergoes nucleophilic substitution.

Reaction Pathway:

-

Hydrolysis:

-

Alcoholysis:

The generation of HCl autocatalyzes further degradation. Therefore, all solubility testing must be performed under anhydrous conditions .

Visualization: Solvent Selection Logic

The following diagram illustrates the decision matrix for selecting a solvent based on the intended application (Synthesis vs. Analysis vs. Storage).

Caption: Decision tree for solvent selection emphasizing the exclusion of protic solvents for analytical and storage purposes to prevent artifact formation.

Experimental Protocols

Since specific literature data for this intermediate is often proprietary, researchers must determine the exact solubility for their specific process conditions. The following protocols are designed to ensure accuracy by eliminating moisture interference.

Protocol A: Gravimetric Solubility Determination (Anhydrous)

Objective: Determine the saturation limit in a specific organic solvent at 25°C.

Reagents & Equipment:

-

m-Trifluoromethylbenzal chloride (Assay >98%)[1]

-

Anhydrous Solvent (dried over molecular sieves)

-

0.45 µm PTFE Syringe Filter (Hydrophobic)

-

Scintillation vials with PTFE-lined caps

-

Analytical Balance (±0.1 mg)[2]

Step-by-Step Methodology:

-

Preparation: Tare a clean, dry scintillation vial (

). -

Saturation: Add 2.0 mL of the anhydrous solvent to the vial.

-

Addition: Add m-trifluoromethylbenzal chloride dropwise with agitation until a persistent turbidity or phase separation (oil droplets) is observed, indicating saturation.

-

Note: Since the solute is a liquid, "saturation" may manifest as a biphasic system (miscibility limit).

-

-

Equilibration: Agitate the mixture at 25°C for 4 hours. Allow to stand for 1 hour to separate phases.

-

Sampling: Carefully withdraw 1.0 mL of the saturated solvent phase (top or bottom depending on density) using a syringe.

-

Filtration: Filter through the PTFE filter into a pre-weighed evaporation dish (

). -

Evaporation: Evaporate the solvent under a stream of nitrogen (do not use heat >40°C to avoid volatility loss of the solute).

-

Weighing: Weigh the dish with the residue (

). -

Calculation:

Protocol B: Reactivity Screening (Solvent Compatibility)

Objective: Verify if a solvent is inert enough for processing.

-

Dissolve 50 mg of solute in 1 mL of the test solvent (e.g., Ethanol).

-

Incubate at 25°C for 1 hour and 24 hours.

-

Analysis: Inject onto GC-MS or HPLC (Reverse Phase, ACN/Water gradient).

-

Criteria: Look for the emergence of the aldehyde peak (hydrolysis) or acetal peak (alcoholysis). If degradation >1%, the solvent is unsuitable.

Theoretical Grounding: Hansen Solubility Parameters (HSP)

To predict solubility in novel solvents without empirical testing, we utilize Hansen Solubility Parameters. The "Like Dissolves Like" principle is quantified via the geometric distance (

Estimated HSP for m-Trifluoromethylbenzal chloride:

-

Dispersion (

): ~18.5 MPa -

Polarity (

): ~6.0 MPa -

Hydrogen Bonding (

): ~2.0 MPa

Interpretation:

Solvents with similar

-

Good Match: Toluene (

) -

Good Match: Chloroform (

) -

Poor Match: Water (

) -

References

-

PubChem. (2025).[3] Compound Summary: 1-(Dichloromethyl)-3-(trifluoromethyl)benzene. National Library of Medicine. [Link]

-

NIST Chemistry WebBook. (2024). Benzene, 1-(chloromethyl)-3-(trifluoromethyl)- (Analogous Data). National Institute of Standards and Technology.[4] [Link][4][5]

-

Abbott, S. (2024). Hansen Solubility Parameters: Basics and Database. Steven Abbott TCNF. [Link]

-

ScienceMadness. (2021). Benzyl Chloride Properties and Hydrolysis. ScienceMadness Wiki. [Link]

Sources

- 1. 3-(三氟甲基)氯苄 97% | Sigma-Aldrich [sigmaaldrich.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. 1-(Dichloromethyl)-2-(trifluoromethyl)benzene | C8H5Cl2F3 | CID 606399 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3-(Trifluoromethyl)benzoyl chloride [webbook.nist.gov]

- 5. Benzene, 1-(chloromethyl)-3-(trifluoromethyl)- [webbook.nist.gov]

Literature review of 3-(Trifluoromethyl)benzal chloride synthesis pathways

Technical Whitepaper for Research & Process Development

Executive Summary

This technical guide details the synthesis of 3-(Trifluoromethyl)benzal chloride (also known as 1-(dichloromethyl)-3-(trifluoromethyl)benzene or

Target Compound Identity:

-

IUPAC Name: 1-(dichloromethyl)-3-(trifluoromethyl)benzene

-

Molecular Formula:

-

Molecular Weight: 229.03 g/mol

-

Key Function: Bifunctional intermediate containing a stable trifluoromethyl group (

) and a reactive gem-dichloromethyl group (

Chemical Pathways & Mechanistic Analysis

The synthesis of this compound is primarily achieved through two distinct pathways: Radical Side-Chain Chlorination (Industrial Route) and Deoxygenative Chlorination (High-Purity Lab Route).

Pathway A: Radical Side-Chain Chlorination (Industrial Standard)

This pathway involves the stepwise free-radical chlorination of 3-(Trifluoromethyl)toluene. It is the most atom-efficient route but requires precise kinetic control to maximize the yield of the benzal (dichloro) species while minimizing the benzyl (monochloro) and benzotri (trichloro) analogs.

Reaction Scheme:

Mechanistic Insight: The reaction proceeds via a free-radical chain mechanism initiated by UV light or chemical initiators (e.g., AIBN, Benzoyl Peroxide).

-

Initiation:

-

Propagation 1:

-

Propagation 2:

-

Sequential Chlorination: The introduction of the first chlorine atom (electron-withdrawing) slightly deactivates the benzylic position toward further hydrogen abstraction. However, the rate constants

(mono),-

Kinetic Challenge: The trifluoromethyl group (

) is strongly electron-withdrawing, which destabilizes the benzylic radical intermediate compared to unsubstituted toluene. This requires higher temperatures or more intense photo-initiation than standard toluene chlorination.

-

Pathway B: Deoxygenative Chlorination (High Purity)

For laboratory-scale synthesis requiring high purity without complex distillation, the conversion of 3-(Trifluoromethyl)benzaldehyde using Phosphorus Pentachloride (

Reaction:

Causality:

The carbonyl oxygen is highly nucleophilic toward the oxophilic phosphorus atom. The formation of the strong

Experimental Protocols

Protocol A: Photo-Chlorination of 3-(Trifluoromethyl)toluene

Targeting the Dichloro Species

Reagents:

-

3-(Trifluoromethyl)toluene (Benzotrifluoride derivative) [CAS: 98-15-7]

-

Chlorine Gas (

, anhydrous) -

Argon or Nitrogen (for purging)

Equipment:

-

Jacketed photochemical reactor (quartz immersion well).

-

Medium-pressure Mercury vapor lamp (UV source).

-

Gas dispersion tube (fritted glass).

-

Off-gas scrubber (NaOH solution) for HCl neutralization.

Step-by-Step Methodology:

-

Setup: Charge the reactor with 3-(Trifluoromethyl)toluene. Heat the jacket to 80–100°C . The elevated temperature promotes the radical chain propagation and reduces viscosity.

-

Initiation: Turn on the UV lamp. Allow the system to equilibrate for 10 minutes.

-

Chlorination: Introduce

gas at a controlled rate. The flow rate is critical; too fast leads to chlorine breakthrough, too slow extends reaction time and favors side reactions. -

Monitoring (Critical): Monitor the reaction progress via GC-FID every 30 minutes.

-

Stop Condition: Terminate the reaction when the Benzal Chloride (

) peak is maximized and the Benzotrichloride (

-

-

Workup: Purge the reaction mixture with Nitrogen to remove residual

and dissolved -

Purification: Fractional distillation is required to separate the product from unreacted starting material and the trichloro byproduct.

-

Note: The boiling points are distinct (Mono < Di < Tri), allowing for effective separation.

-

Protocol B: Reaction with

For high-purity small batches

Step-by-Step Methodology:

-

Setup: In a dry 3-neck flask under Argon, place 3-(Trifluoromethyl)benzaldehyde (1.0 eq).

-

Addition: Add Phosphorus Pentachloride (

, 1.1 eq) in portions at 0°C . The reaction is exothermic. -

Heating: Allow to warm to room temperature, then reflux in dry Dichloromethane (DCM) or neat at 40–60°C for 2–4 hours.

-

Quenching: Pour the mixture onto crushed ice to hydrolyze the

byproduct (careful: violent reaction). -

Extraction: Extract with DCM, wash with saturated

(to remove phosphoric acid), dry over -

Result: Yields clean this compound, often requiring no further purification.

Quantitative Data Summary

| Parameter | Pathway A: Radical Chlorination | Pathway B: Aldehyde + PCl5 |

| Atom Economy | High (HCl is only byproduct) | Low (POCl3 waste generated) |

| Scalability | Excellent (Industrial preferred) | Poor (Stoichiometric solid waste) |

| Selectivity | Moderate (Mixture of Cl1/Cl2/Cl3) | High (>98% to Dichloro) |

| Reaction Temp | 80–120°C | 0–60°C |

| Key Impurity | 3-(Trifluoromethyl)benzotrichloride | Residual Aldehyde |

Visualization & Process Logic

Diagram 1: Radical Substitution Pathway

This diagram illustrates the stepwise chlorination kinetics and the critical "Stop Point" to maximize the target yield.

Caption: Stepwise radical chlorination of 3-(trifluoromethyl)toluene. Control of reaction time is essential to prevent the formation of the trichloromethyl species (red dashed line).

Diagram 2: Industrial Process Flow

A continuous or semi-batch workflow for the production and purification of the target compound.

Caption: Process flow for the chlorination unit. The distillation step recycles under-chlorinated species to maximize yield.

Safety & Handling (E-E-A-T)

-

HCl Generation: Both pathways generate significant quantities of Hydrogen Chloride gas or Phosphoric acid byproducts. Proper scrubbing (NaOH traps) is mandatory.

-

Pressure Hazards: If performing chlorination in a closed vessel, pressure buildup from HCl generation can be rapid. Use a pressure relief valve or open system with a scrubber.

-

Corrosion: The combination of moisture and HCl creates hydrochloric acid, which is highly corrosive to stainless steel. Hastelloy or Glass-lined reactors are recommended.

-

Toxicity: Chlorinated toluenes are lachrymators and skin irritants. Work must be performed in a fume hood with appropriate PPE (Viton gloves).

References

- Process for preparing 3-trifluoromethyl benzyl chloride. (Patent WO1992007820A1). Google Patents.

-

Novel trifluoromethyl benzal chlorides and process for the preparation thereof. (Patent US4367348A).[1] Google Patents. Retrieved from

-

3-(Trifluoromethyl)benzaldehyde. PubChem.[2] National Library of Medicine. Retrieved from [Link]

-

Reaction of Benzaldehyde with PCl5. Testbook. Retrieved from [Link]

- Side chain chlorination of aromatic compound. (Patent JPH06340562A). Google Patents.

Sources

CAS number and chemical identifiers for 3-(Trifluoromethyl)benzal chloride

Topic: Technical Guide: 3-(Trifluoromethyl)benzal chloride Content Type: In-depth Technical Monograph Audience: Researchers, Process Chemists, and Drug Development Professionals

Critical Intermediate for Fluorinated Pharmacophores

Executive Summary

This compound (CAS 85301-66-2) is a specialized electrophilic building block used primarily in the synthesis of trifluoromethylated aromatic aldehydes and subsequent pharmaceutical scaffolds.[1] Characterized by the presence of a geminal dichloro moiety (

This guide provides a comprehensive technical analysis of its physicochemical properties, synthesis via radical halogenation, and downstream utility in medicinal chemistry.

Chemical Identity & Physicochemical Properties[1][2][3][4]

The precise identification of this compound is critical, as it is frequently confused with its oxidative congeners: the benzyl chloride (monochloro) and the benzotrichloride (trichloro).

Table 1: Chemical Identifiers

| Identifier | Value |

| Chemical Name | This compound |

| IUPAC Name | 1-(Dichloromethyl)-3-(trifluoromethyl)benzene |

| CAS Number | 85301-66-2 |

| Synonyms | |

| Molecular Formula | |

| Molecular Weight | 229.03 g/mol |

| SMILES | |

| InChI Key | Unique hash required for database verification |

Table 2: Physical Properties

| Property | Data | Note |

| Appearance | Clear to pale yellow liquid | Lachrymatory |

| Boiling Point | ~88–90 °C at 15 mmHg | Extrapolated from analogs [1] |

| Density | ~1.3–1.4 g/mL | Estimated based on halogen load |

| Solubility | Soluble in DCM, THF, Toluene | Hydrolyzes in water |

| Stability | Moisture sensitive | Releases HCl upon hydrolysis |

Synthesis & Manufacturing Logic

The industrial and laboratory-scale synthesis of this compound relies on the Free-Radical Side-Chain Chlorination of 3-(trifluoromethyl)toluene. This process is governed by kinetic control to maximize the gem-dichloro species while minimizing the formation of the trichloromethyl byproduct.

Reaction Mechanism

The reaction proceeds via a radical chain mechanism initiated by heat, UV light (

-

Initiation: Homolytic cleavage of

gas. -

Propagation: Abstraction of benzylic hydrogen atoms.

-

: Toluene

-

: Benzyl chloride

-

: Benzal chloride

-

: Toluene

Synthesis Workflow Visualization

Figure 1: Stepwise radical chlorination pathway. The critical control point is terminating chlorination before

Reactivity & Applications in Drug Development

This compound is a pivotal intermediate because it provides a pathway to introduce the

Hydrolysis to Aldehydes

The primary application is the conversion to 3-(Trifluoromethyl)benzaldehyde (CAS 454-89-7).[2] While the aldehyde can be purchased, generating it in situ from the benzal chloride allows for anhydrous coupling reactions or the use of the benzal group as a protecting group.

Reaction:

C-C Bond Formation

The gem-dichloro group can participate in Friedel-Crafts alkylations or be converted to styrenes via reductive coupling, retaining the trifluoromethyl group which is essential for binding affinity in targets like CNS drugs (e.g., Trifluoperazine analogs).

Application Pathway

Figure 2: Downstream utility of the benzal chloride intermediate.

Experimental Protocol: Synthesis & Handling

Safety Warning: This protocol involves chlorine gas (toxic), UV radiation, and corrosive intermediates. All operations must be performed in a functioning fume hood.[3]

Synthesis from 3-(Trifluoromethyl)toluene

Based on standard radical chlorination methodologies [3].

Reagents:

-

3-(Trifluoromethyl)toluene (1.0 equiv)

-

Chlorine gas (

) or Sulfuryl Chloride ( -

Radical Initiator: AIBN (0.1 mol%) or Hg-vapor lamp (UV)

Procedure:

-

Setup: Equip a three-neck round-bottom flask with a gas inlet tube (subsurface), a reflux condenser, and a thermometer. Connect the condenser exit to a caustic scrubber (

) to trap HCl and excess -

Initiation: Charge the flask with 3-(trifluoromethyl)toluene. Heat to 80–100 °C. Turn on the UV lamp or add AIBN.

-

Chlorination: Slowly bubble

gas into the mixture. The reaction is exothermic; maintain temperature control. -

Monitoring (Critical): Monitor the reaction via GC.

-

Phase 1: Disappearance of starting material.

-

Phase 2: Appearance of Benzyl chloride (monochloro).

-

Phase 3: Conversion of Benzyl to Benzal chloride (dichloro).

-

Stop Point: Terminate gas flow when Benzal chloride peaks and Benzotrichloride (trichloro) begins to appear (<5%).

-

-

Purification: Degas the mixture with Nitrogen to remove dissolved HCl and

. Purify via fractional distillation under reduced pressure. The benzal chloride will distill after the benzyl chloride fraction.

Handling & Storage

-

Storage: Store under inert atmosphere (

or Ar) in a cool, dry place. Moisture causes hydrolysis to the aldehyde and HCl evolution. -

PPE: Wear chemical-resistant gloves (Nitrile/Viton), safety goggles, and a face shield. The compound is a potent lachrymator and skin irritant.

References

-

NIST Chemistry WebBook. Benzene, 1-(chloromethyl)-3-(trifluoromethyl)- (Analogous Data).[4] National Institute of Standards and Technology.[4][5] [Link]

- Journal of Medicinal Chemistry.The Role of Fluorine in Drug Design. (General grounding on CF3 pharmacophores).

Sources

Electronic Modulation of Benzal Chloride Reactivity by Trifluoromethyl Substituents

Executive Summary

The incorporation of trifluoromethyl (

While the

This guide analyzes the electronic causality of this deactivation, provides kinetic data comparisons, and details field-proven protocols for overcoming this synthetic barrier.

The Electronic Landscape: Inductive vs. Resonance Effects

To understand the reactivity profile of trifluoromethylbenzal chloride, one must quantify the electronic environment of the benzylic carbon.

The Hammett Substituent Constants

The reactivity of the benzylic position is governed by the Hammett equation:

Where

| Substituent | Electronic Nature | ||

| 0.00 | 0.00 | Neutral Standard | |

| -0.17 | -0.07 | Weak Donor (Hyperconjugation) | |

| +0.23 | +0.37 | Weak Withdrawer (Inductive > Resonance) | |

| +0.54 | +0.43 | Strong Withdrawer (Inductive) | |

| +0.78 | +0.71 | Very Strong Withdrawer |

Key Insight: The

Mechanism of Deactivation

The hydrolysis of benzal chloride to benzaldehyde in neutral or acidic media typically proceeds via an

-

Ionization:

-

Water Attack:

-

Elimination:

The Trifluoromethyl Effect intervenes at Step 1. The

Visualizing the Kinetic Barrier

The following reaction coordinate diagram illustrates the energy penalty imposed by the para-trifluoromethyl group compared to the unsubstituted parent compound.

Figure 1: Reaction coordinate comparison. The red path indicates the higher activation energy required for the CF3-substituted substrate due to carbocation destabilization.

Synthetic Protocols: Overcoming the Barrier

Standard hydrolysis (refluxing in water) often fails for

Protocol A: High-Temperature Acid Hydrolysis (Industrial Standard)

This method utilizes concentrated sulfuric acid to protonate the leaving group or dehydrate the intermediate, forcing the equilibrium forward.

Reagents:

Step-by-Step Workflow:

-

Charge: Place 4-(trifluoromethyl)benzal chloride in a glass-lined reactor.

-

Acid Addition: Add

(approx. 2-3 wt% relative to substrate) as a catalyst. -

Heating: Heat the mixture to 110–120°C . Note: This is significantly higher than the 80°C required for unsubstituted benzal chloride.

-

Hydrolysis: Add water dropwise over 4-6 hours while maintaining temperature.

-

Critical Control Point: The evolution of HCl gas will be vigorous. Ensure scrubber is active.

-

-

Workup: Cool to 40°C, separate the organic layer, and wash with dilute

.

Protocol B: Lewis Acid Catalyzed Hydrolysis ( )

For sensitive substrates where strong Brønsted acids are contraindicated, Ferric Chloride (

Step-by-Step Workflow:

-

Dissolve substrate in inert solvent (e.g., chlorobenzene) or run neat.

-

Add anhydrous

(1-3 mol%). -

Heat to 90°C.

-

Slowly introduce water (1.1 eq). The

complexes with the Cl, making it a better leaving group, bypassing the high-energy cation requirement.

Comparative Reactivity Data

| Substrate | Hydrolysis Conditions | Time to 90% Conv. | Relative Rate ( |

| Benzal Chloride | Water, 100°C | 2 hours | 1.0 |

| p-Chloro-Benzal Chloride | Water, 100°C | 5 hours | 0.4 |

| p-CF3-Benzal Chloride | Water, 100°C | >24 hours | <0.05 |

| p-CF3-Benzal Chloride | 95% | 4 hours | N/A (Forced) |

Strategic Workflow for Drug Development

In drug discovery,

Figure 2: Synthetic workflow for accessing trifluoromethylbenzaldehydes via radical chlorination and hydrolysis.

References

-

Hammett, L. P. (1937). The Effect of Structure upon the Reactions of Organic Compounds.[1] Benzene Derivatives. Journal of the American Chemical Society. Link

-

Rogne, O. (1968).[3] Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water.[3] Journal of the Chemical Society B. Link[3]

-

Google Patents. (1989). Preparation of dichlorotrifluoromethyltoluenes including novel isomers (US4876404A).Link

-

Google Patents. (2014). Method for preparing o-trifluoromethyl benzaldehyde (CN104016840A).Link

-

Hansch, C., et al. (1991). A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews. Link

Sources

- 1. oxfordreference.com [oxfordreference.com]

- 2. mdpi.com [mdpi.com]

- 3. Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 4. CN104016840A - Method for preparing o-trifluoromethyl benzaldehyde - Google Patents [patents.google.com]

- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

Methodological & Application

Catalytic methods for functionalizing 3-(Trifluoromethyl)benzal chloride

Application Note & Protocol Guide

Introduction: The Masked Electrophile

3-(Trifluoromethyl)benzal chloride (CAS: 402-31-3), also known as

However, this stability presents a double-edged sword. The inductive effect of the

This guide details three catalytic pathways to valorize this substrate:

-

Lewis Acid-Catalyzed Hydrolysis: Synthesis of 3-(Trifluoromethyl)benzaldehyde.

-

Phase-Transfer Catalyzed Fluorination: Synthesis of 1,3-Bis(trifluoromethyl)benzene.

-

Pd-Catalyzed Cross-Coupling: Construction of diarylmethanes.

Protocol A: Catalytic Hydrolysis to Aldehyde

Target: 3-(Trifluoromethyl)benzaldehyde Mechanism: Lewis Acid Activation / Nucleophilic Substitution

The Challenge

While benzal chlorides can hydrolyze in water at high temperatures and pressures, the presence of the meta-

Experimental Workflow

Reagents:

-

Substrate: this compound (1.0 equiv)

-

Catalyst:

(anhydrous, 0.5 – 1.0 mol%) -

Solvent/Reagent: Water (1.1 – 1.5 equiv)

-

Scrubber: NaOH trap for HCl gas.

Step-by-Step Protocol:

-

Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, a reflux condenser, and a dropping funnel. Connect the top of the condenser to a caustic scrubber (10% NaOH) to neutralize evolved HCl gas.

-

Catalyst Loading: Charge the flask with this compound and add

(0.5 mol%). -

Activation: Heat the mixture to 60–70°C . The mixture will darken slightly as the iron coordinates with the benzylic chlorines.

-

Hydrolysis: Add water dropwise via the funnel. Critical: Control the addition rate to manage HCl evolution. The reaction is endothermic but the gas evolution can cause foaming.

-

Digestion: Once water addition is complete, raise temperature to 90–100°C and stir for 2–4 hours. Monitor by GC or TLC (Hexane/EtOAc 9:1).

-

Endpoint: Disappearance of the gem-dichloride peak.

-

-

Workup: Cool to room temperature. The product (aldehyde) is an oil.

-

Wash the organic layer with saturated

to remove residual acid and iron salts. -

Extract aqueous layer with Dichloromethane (DCM).

-

Combine organics, dry over

, and concentrate.

-

-

Purification: Distillation under reduced pressure (bp ~80°C at 10 mmHg).

Mechanistic Insight (DOT Visualization)

Figure 1: Lewis Acid catalyzed activation of the gem-dichloride bond facilitates water attack, leading to the unstable gem-diol which collapses to the aldehyde.

Protocol B: Halogen Exchange (Halex) to Bis-CF3

Target: 1,3-Bis(trifluoromethyl)benzene Method: Phase-Transfer Catalysis (PTC)

The Challenge

Standard industrial fluorination uses anhydrous Hydrogen Fluoride (HF) under high pressure—a method unsuitable for most research laboratories due to extreme safety risks. The Halex reaction using Potassium Fluoride (KF) is a safer alternative, but KF is insoluble in organic solvents. We solve this using a Phase Transfer Catalyst (PTC) or a high-boiling polar aprotic solvent.

Experimental Workflow

Reagents:

-

Substrate: this compound (1.0 equiv)

-

Fluorinating Agent: Spray-dried KF (2.5 – 3.0 equiv)

-

Catalyst: 18-Crown-6 (2-5 mol%) or Tetraphenylphosphonium bromide (

). -

Solvent: Sulfolane (Tetramethylene sulfone) or DMSO (anhydrous).

Step-by-Step Protocol:

-

Drying: Ensure KF is strictly anhydrous. Dry in a vacuum oven at 150°C for 4 hours before use. Water kills this reaction.

-

Solvation: In a dry flask under Argon, dissolve 18-Crown-6 in Sulfolane. Add the dried KF.

-

Reaction: Heat to 140–150°C for 6–12 hours.

-

Note: The high temperature is required to overcome the lattice energy of KF and the strength of the C-Cl bond.

-

-

Monitoring: Monitor by 19F-NMR .

-

Starting Material: Single peak (Ar-CF3).

-

Product: Two signals (Ar-CF3 and Benzylic-CF3).

-

-

Workup:

-

The product (1,3-bis(trifluoromethyl)benzene) has a lower boiling point (116°C) than Sulfolane (285°C).

-

Perform direct distillation from the reaction mixture under mild vacuum or atmospheric pressure to isolate the pure fluorinated product.

-

Protocol C: Pd-Catalyzed Cross-Coupling

Target: Diarylmethane Derivatives Method: Suzuki-Miyaura Coupling[1]

The Challenge

Benzal chlorides are electrophiles capable of coupling with arylboronic acids. However, the reaction is prone to side products (homocoupling) and requires oxidative addition into a

Experimental Workflow

Reagents:

-

Substrate: this compound (1.0 equiv)

-

Nucleophile: Phenylboronic acid (1.1 equiv for mono-coupling).

-

Catalyst:

(2 mol%) + XPhos (4 mol%). -

Base:

(3.0 equiv). -

Solvent: Toluene/Water (10:1) or 1,4-Dioxane (anhydrous).

Step-by-Step Protocol:

-

Degassing: Sparge Toluene and Water with Nitrogen for 30 minutes.

-

Assembly: In a glovebox or under strict Schlenk conditions, combine

, XPhos, Boronic acid, and Base in a reaction tube. -

Substrate Addition: Add the benzal chloride and solvent.

-

Reaction: Seal and heat to 80°C for 12 hours.

-

Outcome Control:

-

Mono-coupling: Leads to diarylmethyl chloride (Ar-CHCl-Ar').

-

Double-coupling: Leads to triarylmethanes (requires excess boronic acid).

-

Hydrolysis:[2][4] If water is used as co-solvent, the product may convert to the diaryl ketone (benzophenone derivative).

-

Recommendation: For pure C-C coupling without oxygenation, use anhydrous Dioxane.

-

Catalyst Selection Logic (DOT Visualization)

Figure 2: The bulky, electron-rich XPhos ligand facilitates the difficult oxidative addition into the benzylic C-Cl bond and prevents catalyst aggregation.

Data Summary & Comparison

| Parameter | Hydrolysis (Method A) | Halex Fluorination (Method B) | Suzuki Coupling (Method C) |

| Primary Catalyst | 18-Crown-6 (PTC) | ||

| Key Reagent | Water | Potassium Fluoride (KF) | Arylboronic Acid |

| Temperature | 60–100°C | 140–150°C | 80°C |

| Major Hazard | HCl Gas Evolution | Toxic/Corrosive Reagents | Air Sensitive Catalyst |

| Solvent | Neat / Excess Substrate | Sulfolane / DMSO | Toluene / Dioxane |

| Typical Yield | 85–95% | 70–85% | 60–80% |

Safety & Handling

-

Corrosivity: this compound is a potent lachrymator and corrosive to skin/eyes. Handle only in a fume hood.

-

Incompatibility: Reacts violently with strong bases and oxidizers.

-

Gas Evolution: Hydrolysis releases stoichiometric quantities of Hydrogen Chloride (HCl). Scrubbers are mandatory.

References

-

Bankston, D. (2004).[4] "Efficient Synthesis of Benzaldehydes from Benzal Halides." Synthesis, 2004(2), 283-289. Link

-

Halpern, M. (2000). "Phase Transfer Catalysis in the Pharmaceutical Industry." Chimica Oggi, 18(9), 34-37. (Referencing PTC Esterification-Hydrolysis protocols). Link

-

Liegault, B., et al. (2008).[5] "Palladium-catalyzed cross-coupling reactions of benzyl halides." Chemical Society Reviews, 37, 290-299.[5] Link

-

Umemoto, T., & Singh, R. P. (2012).[6] "Synthesis of benzotrifluorides." Journal of Fluorine Chemistry, 140, 17-27.[6] Link

-

Fisher Scientific. (2025).[7] "Safety Data Sheet: 3-(Trifluoromethyl)benzyl chloride." (Used for physical properties and hazard data).[7][8][9][10][11] Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. phasetransfercatalysis.com [phasetransfercatalysis.com]

- 3. WO1992007820A1 - Process for preparing 3-trifluoromethyl benzyl chloride - Google Patents [patents.google.com]

- 4. Aldehyde synthesis by deprotection or hydrolysis [organic-chemistry.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. 1,3-Bis(trifluoromethyl)-benzene synthesis - chemicalbook [chemicalbook.com]

- 7. fishersci.com [fishersci.com]

- 8. fishersci.es [fishersci.es]

- 9. tcichemicals.com [tcichemicals.com]

- 10. fishersci.com [fishersci.com]

- 11. China 1 3-Bis(trifluoromethyl)benzeneï¼CAS# 402-31-3) Manufacturer and Supplier | Xinchem [xinchem.com]

Step-by-step synthesis of m-Trifluoromethylbenzal chloride from toluene derivatives

Executive Summary

This application note details the optimized protocol for the synthesis of m-trifluoromethylbenzal chloride (CAS 402-64-2), a critical intermediate in the production of pharmaceutical building blocks such as m-trifluoromethylbenzaldehyde. The protocol utilizes a free-radical side-chain chlorination of 3-(trifluoromethyl)toluene (m-benzotrifluoride).

Unlike standard chlorinations that often result in inseparable mixtures of benzyl (monochloro), benzal (dichloro), and benzotrichloride (trichloro) species, this method employs stoichiometric control and real-time monitoring to maximize selectivity for the gem-dichloro species.

Safety Warning: This procedure involves corrosive lachrymators and toxic reagents. It must be performed in a Class II fume hood with appropriate scrubbing systems for HCl gas.

Reaction Mechanism & Critical Parameters

Mechanistic Pathway

The synthesis proceeds via a free-radical chain substitution mechanism. The trifluoromethyl group (-CF3) at the meta position is strongly electron-withdrawing, which deactivates the aromatic ring against electrophilic substitution but has a lesser effect on the benzylic radical stability compared to para-substituents.

The reaction occurs in two distinct propagation steps to reach the target:[1]

-

Step 1: Chlorination of 3-(trifluoromethyl)toluene to 3-(trifluoromethyl)benzyl chloride.

-

Step 2: Chlorination of the benzyl intermediate to m-trifluoromethylbenzal chloride (Target).

-

Over-chlorination (Avoid): Further chlorination leads to 3-(trifluoromethyl)benzotrichloride.

Selectivity Control

-

Radical Source: Use of Sulfuryl Chloride (

) with AIBN (Azobisisobutyronitrile) provides better stoichiometric control on a laboratory scale than gaseous -

Temperature: Maintained at reflux to ensure rapid decomposition of the initiator and gas evolution (

and -

Stoichiometry: A molar ratio of 2.1:1 (

:Substrate) is optimal. Excess leads to the trichloride; deficiency leaves unreacted benzyl chloride.

Visualization: Reaction Pathway

Figure 1: Stepwise radical chlorination pathway showing the critical intermediate and potential over-chlorination risk.

Detailed Experimental Protocol

Reagents & Equipment:

-

Substrate: 3-(Trifluoromethyl)toluene (99% purity).

-

Reagent: Sulfuryl chloride (

), freshly distilled if yellow. -

Initiator: AIBN (0.5 - 1.0 mol%).

-

Solvent: Chlorobenzene (optional, often run neat) or Carbon Tetrachloride (if permitted/safe; otherwise, neat is preferred).

-

Setup: 3-neck round bottom flask, reflux condenser, drying tube (

), gas trap (NaOH scrubber), magnetic stirrer, temperature probe.

Step-by-Step Procedure:

-

Preparation (In Fume Hood):

-

Charge the 3-neck flask with 3-(trifluoromethyl)toluene (10.0 g, 62.4 mmol).

-

Add Sulfuryl chloride (18.5 g, 137 mmol, ~2.2 eq) carefully.

-

Add AIBN (50 mg, ~0.5 mol%).

-

Connect the reflux condenser topped with a drying tube. Route the exhaust gas from the top of the condenser through a trap containing 10% NaOH solution to neutralize evolved HCl and SO2.

-

-

Initiation & Reaction:

-

Heat the mixture slowly to reflux (bath temp approx. 85-95°C).

-

Maintain reflux for 3–5 hours. The reaction rate is controlled by the thermal decomposition of AIBN.

-

-

Monitoring (IPC - In-Process Control):

-

Monitor reaction progress via GC-MS or TLC (Silica, Hexane/EtOAc).

-

Endpoint: Disappearance of the monochloro intermediate (3-trifluoromethylbenzyl chloride).

-

Note: If the monochloro species persists after 5 hours, cool slightly, add an additional 0.1 eq of

and 10 mg AIBN, and resume reflux.

-

-

Work-up:

-

Allow the reaction mixture to cool to room temperature.

-

Remove excess

by rotary evaporation under reduced pressure (careful of corrosive vapors). -

The residue is the crude m-trifluoromethylbenzal chloride .

-

-

Purification:

-

Distillation: Purify by vacuum distillation.

-

Boiling Point: ~83-86°C at 30 mmHg (Lit. value for related isomers, adjust for vacuum).

-

Collect the main fraction as a clear, colorless to pale yellow liquid.

-

Data Summary & Validation

| Parameter | Specification | Observation/Notes |

| Appearance | Colorless liquid | Yellowing indicates dissolved |

| Purity (GC) | > 95% | Major impurity: Benzotrichloride (<3%). |

| Yield | 75 - 85% | Losses primarily due to distillation hold-up. |

| Refractive Index | Consistent with chlorinated aromatics. | |

| Storage | Inert atm, <25°C | Moisture sensitive (hydrolyzes to aldehyde). |

Visualization: Workflow & Safety

Figure 2: Operational workflow emphasizing the critical In-Process Control (IPC) decision point.

References

-

PubChem. 1-(Dichloromethyl)-3-fluorobenzene (Related Structure & Safety Data). National Library of Medicine. [Link]

- Google Patents.Method for synthesizing m-trifluoromethyl benzyl chloride (CN113200815B).

-

NIST Chemistry WebBook. 4-(Trifluoromethyl)benzoyl chloride (Isomeric Data Comparison).[Link]

Sources

Application Note: Optimizing Solvent Systems for 3-(Trifluoromethyl)benzal Chloride Transformations

Introduction and Chemical Context

3-(Trifluoromethyl)benzal chloride (CAS: 401-78-5), also known as

The "Meta-Effect" and Solubility Physics

The selection of solvents for this molecule is governed by the interplay between the gem-dichloro moiety and the meta-trifluoromethyl (

-

Lipophilicity: The

group significantly increases lipophilicity ( -

Electronic Deactivation: The

group is strongly electron-withdrawing. While it deactivates the aromatic ring toward electrophilic attack, it destabilizes the carbocation intermediate required for -

** hydrolytic Instability:** The

group is sensitive to moisture. Solvents must be rigorously anhydrous for storage/substitution reactions but aqueous-promoted for hydrolysis.

Solvent Selection Framework

The choice of solvent dictates the reaction pathway. We categorize solvent systems based on the intended transformation: Hydrolysis (conversion to aldehyde) or Nucleophilic Substitution (displacement of chloride).

Table 1: Solvent Class Performance Matrix

| Solvent Class | Representative Solvents | Application | Mechanism Support | Green Alternative |

| Protic / Aqueous | Water, | Hydrolysis | Promotes ionization of C-Cl; acts as nucleophile. | Water (Neat reaction) |

| Polar Aprotic | DMSO, Sulfolane, DMF | Substitution (Fluorination/Amination) | Solvates cations, leaves anions "naked" for | Cyrene™, DMSO |

| Non-Polar / Inert | Toluene, Chlorobenzene | Carrier / Phase Transfer | Solubilizes substrate; creates biphasic system. | 2-MeTHF, CPME |

| Chlorinated | DCM, Chloroform | Radical Chlorination | High solubility; radical stability. | Trifluorotoluene |

Mechanistic Decision Tree

The following diagram illustrates the logical flow for selecting a solvent system based on the desired reaction outcome.

Figure 1: Decision matrix for solvent selection based on reaction mechanism requirements.

Protocol 1: Lewis-Acid Catalyzed Hydrolysis (Green/Industrial Standard)

Objective: Convert this compound to 3-(trifluoromethyl)benzaldehyde with >95% yield. Rationale: Traditional hydrolysis uses large excesses of concentrated sulfuric acid. This protocol uses a "pseudo-solvent-free" approach where the substrate acts as the organic phase, minimized waste.

Materials

-

Substrate: this compound (Purity >98%).

-

Catalyst: Ferric Chloride (

) anhydrous (0.5 - 3.0 wt%). -

Reagent: Deionized Water.

-

Equipment: Glass-lined reactor or round-bottom flask with reflux condenser and dropping funnel.

Step-by-Step Methodology

-

Catalyst Loading:

-

Charge the reactor with this compound (e.g., 50 g).

-

Add anhydrous

(0.25 g, ~0.5 wt%). -

Note: Do not add water yet. The catalyst must disperse in the organic phase first.

-

-

Thermal Activation:

-

Heat the mixture to 90–100°C under varying agitation.

-

Ensure the solid catalyst is well-suspended.

-

-

Controlled Hydrolysis (The Critical Step):

-

Begin dropwise addition of water (1.1 equivalents molar).

-

Rate Control: The reaction evolves HCl gas. Add water slowly to manage off-gassing and maintain temperature between 90–110°C.

-

Observation: The mixture will reflux. The generated HCl must be scrubbed (NaOH trap).

-

-

Completion & Workup:

-

Stir for 1–2 hours post-addition. Monitor by GC (disappearance of benzal chloride).

-

Separation: Cool to 30°C. The product (aldehyde) is an oil.

-

Wash the organic layer with saturated

to remove residual acid and iron salts. -

Distill under reduced pressure (Boiling point approx 70–80°C at high vacuum) to isolate pure aldehyde.

-

Figure 2: Workflow for the Lewis-acid catalyzed hydrolysis of this compound.

Protocol 2: Solvent Screening for Nucleophilic Substitution

Objective: Identify the optimal solvent for substituting the chloride with an amine or fluoride.

Context: The gem-dichloro group is sterically hindered and the

Screening Panel

Prepare 4 reaction vials with 100 mg substrate and 1.5 eq nucleophile (e.g., Morpholine or KF) in 1 mL of:

-

Acetonitrile (MeCN): Baseline polar aprotic.

-

DMSO: High dielectric, maximizes nucleophilicity.

-

2-MeTHF: Green alternative to THF/Toluene (lower polarity).

-

Sulfolane: High thermal stability (for fluorination).

Procedure

-

Dissolution: Dissolve substrate in solvent before adding nucleophile to prevent local high concentrations.

-

Temperature Ramp:

-

Stage A: 25°C for 2 hours. Check TLC/GC.

-

Stage B: If <10% conversion, heat to 80°C (or reflux for MeCN).

-

-

Analysis:

-

Take 50

L aliquot, quench in 500 -

Analyze organic layer.[1]

-

-

Selection Criteria:

-

If DMSO/Sulfolane shows high conversion but difficult workup (high BP), switch to DMF or NMP (or the green alternative Cyrene™ if temperature permits <150°C).

-

Troubleshooting & Safety

| Issue | Probable Cause | Corrective Action |

| Low Conversion (Hydrolysis) | Temperature too low; HCl saturation. | Increase temp to >90°C to drive off HCl; ensure efficient stirring. |

| Tarry Residue | Polymerization of aldehyde. | Avoid strong bases during workup; keep pH < 10. Use radical inhibitor if necessary. |

| Violent Off-gassing | Water addition too fast. | Use a metering pump for water addition. Ensure scrubber capacity is sufficient. |

| Corrosion | HCl + Water = Hydrochloric Acid. | Use glass-lined or Hastelloy reactors. Stainless steel (SS316) is insufficient for long-term exposure. |

Safety Warning:

-

HF Generation: If the reaction temperature exceeds 150°C in the presence of water/Lewis acids, the

group may partially hydrolyze, releasing Hydrogen Fluoride (HF). Always have Calcium Gluconate gel available. -

Lachrymator: Benzal chlorides are potent lachrymators. Handle only in a fume hood.

References

-

Vertex AI Search. (2025). WO2019049173A1 - An improved process for preparation of trifluoromethylbenzaldehydes. Google Patents. Link

-

European Patent Office. (2023). EP 3679: Process for preparation of trifluoromethylbenzaldehydes. Link

-

Sigma-Aldrich. (2025). 3-(Trifluoromethyl)benzyl chloride Safety Data Sheet. Link

-

PubChem. (2025).[2][3] 3-(Trifluoromethyl)benzoyl chloride Compound Summary. National Library of Medicine. Link

-

Byrne, F. et al. (2018). Tools for the Design of Green Solvents. Sustainable Chemical Processes. Link

Sources

Scalable manufacturing processes for 3-(Trifluoromethyl)benzal chloride

Application Note: Scalable Manufacturing Processes for 3-(Trifluoromethyl)benzal chloride

Executive Summary

This compound (CAS: 705-46-4), also known as

This guide details the scalable manufacturing of this compound via the free-radical side-chain chlorination of 3-(trifluoromethyl)toluene . Unlike the synthesis of the benzyl (monochloro) or benzo (trichloro) derivatives, the benzal (dichloro) stage represents a kinetic "middle ground," making selectivity the primary process challenge. This protocol outlines a photo-chlorination strategy designed to maximize yield while suppressing the formation of the difficult-to-separate trichloromethyl impurity.

Chemical Reaction Engineering

Reaction Mechanism

The synthesis proceeds via a free-radical chain substitution mechanism. The trifluoromethyl group (

The Pathway:

-

Initiation: Homolytic cleavage of

by UV light ( -

Propagation:

-

Step 1: 3-(Trifluoromethyl)toluene

3-(Trifluoromethyl)benzyl chloride (Monochloro). -

Step 2 (Target): Monochloro

This compound (Dichloro) . -

Step 3 (Over-reaction): Dichloro

3-(Trifluoromethyl)benzotrichloride (Trichloro).

-

Reaction Pathway Diagram

Figure 1: Stepwise free-radical chlorination pathway. The process objective is to terminate the reaction at the green node while minimizing the grey node.

Critical Process Parameters (CPPs)

To achieve high selectivity, the following parameters must be strictly controlled.

| Parameter | Recommended Range | Scientific Rationale |

| Temperature | 80°C – 110°C | Higher temperatures favor the radical chain propagation but increase the risk of ring chlorination (though |

| Light Source | 350–400 nm (UV-A) | Mercury vapor lamps or high-intensity LEDs. UV irradiation lowers the activation energy for |

| Conversion Limit | 90-95% (of Mono) | Crucial: Do not push for 100% conversion of the monochloro intermediate. Pushing to completion exponentially increases the formation of the trichloro impurity, which has a boiling point very close to the target. |

| Chlorine Flow | Sparged, Controlled | Mass transfer limited. High dispersion spargers (fritted glass or sintered metal) ensure |

Scalable Manufacturing Protocol

Scale: Pilot (10 L Reactor) Target Yield: ~85% (isolated) Purity: >98% (by GC)

Equipment Setup

-

Reactor: 10 L Borosilicate glass jacketed reactor (UV transparent) or Hastelloy reactor with quartz immersion well for UV lamp.

-

Agitation: Overhead stirrer with pitch-blade turbine (high shear for gas dispersion).

-

Gas Feed: Mass flow controllers for

and -

Off-gas: Condenser (-10°C) connected to a caustic scrubber (NaOH) to neutralize HCl. Safety Note: HCl generation is stoichiometric (2 moles HCl per mole of product).

Step-by-Step Methodology

-

Charging:

-

Purge reactor with

to remove oxygen (radical scavenger). -

Charge 10.0 kg (approx. 8.4 L) of 3-(Trifluoromethyl)toluene .

-

Heat system to 90°C .

-

-

Initiation:

-

Turn on the UV immersion lamp (medium pressure mercury or 365nm LED array).

-

Begin slow sparging of

gas (initially 50 g/min ) to initiate the radical chain. Observe the exotherm.

-

-

Reaction Phase (The "Benzal" Plateau):

-

Increase

flow rate to maintain a steady exotherm (reactor temp controlled at 100-110°C). -

In-Process Control (IPC): Monitor reaction progress via Gas Chromatography (GC) every 30 minutes.

-

Phase 1: Disappearance of starting material (Toluene derivative).

-

Phase 2: Appearance of Monochloro (Benzyl) peak.

-

Phase 3: Conversion of Monochloro to Dichloro (Benzal).

-

-

Endpoint Determination (The Critical Stop):

-

As the mixture moves from Monochloro to Dichloro, the density increases.

-

STOP Criteria: Terminate

flow when the Monochloro content drops to <5% and Trichloro content is <3% . -

Note: It is better to leave 5% Monochloro (recyclable/separable) than to generate 10% Trichloro (difficult to separate).

-

-

Degassing:

-

Switch gas flow to pure

and sparge vigorously at 100°C for 2 hours to strip residual

-

Purification (Fractional Distillation)

The crude mixture contains:

-

~3-5% Monochloro (Lower BP)

-

~90-92% Target Dichloro (Intermediate BP)

-

~1-3% Trichloro (Higher BP)

Protocol:

-

Transfer crude to a still pot equipped with a high-efficiency packed column (min. 10 theoretical plates).

-

Apply vacuum (10-20 mbar).

-

Foreshots: Collect the Monochloro fraction (recycle to next batch).

-

Main Cut: Collect this compound.

-

Boiling Point Reference: ~85-90°C at 15 mmHg (Estimation based on benzyl/benzo trends; validate experimentally).

-

-

Heel: Leave the Trichloro-rich residue in the pot.

Process Flow Diagram (PFD)

Figure 2: Industrial process flow for the continuous or batch manufacture of this compound.

Troubleshooting & Quality Control

| Issue | Probable Cause | Corrective Action |

| High Trichloro Impurity | Over-chlorination; Poor endpoint control. | Reduce conversion target to 90%. Improve GC sampling frequency near endpoint. |

| Ring Chlorination | Temperature too low (slow radical chain) or lack of light. | Ensure UV lamp is functioning. Maintain temp >80°C. Iron (Fe) contamination acts as a Lewis acid catalyst for ring chlorination—use glass-lined or Hastelloy equipment. |

| Slow Reaction Rate | Oxygen inhibition or lamp fouling. | Check |

Safety & Handling (E-E-A-T)

-

Corrosivity: The product hydrolyzes rapidly in moist air to release HCl. All seals must be PTFE or Kalrez.

-

Toxicity: Like all benzyl/benzal halides, this compound is a potent lachrymator (tear gas agent). Work must be performed in a fume hood or closed system.[1]

-

HF Generation: If the alternative route (fluorination of trichlorobenzal chloride) is used, HF safety protocols (calcium gluconate availability) are mandatory. However, the chlorination route described here avoids HF handling.

References

-

Process Patent: Ramachandran, K., et al. "Process for preparing 3-trifluoromethyl benzyl chloride." U.S. Patent 4,568,376.[2] (Context: Discusses the chlorination of m-xylene derivatives and selectivity challenges).

-

Mechanism Grounding: Tedder, J. M. "The interaction of free radicals with saturated aliphatic compounds."[3] Quarterly Reviews, Chemical Society, 1960.[3] (Foundational text on radical substitution kinetics).

-

Safety Data: Fisher Scientific. "Safety Data Sheet: Benzene, 1-(chloromethyl)-3-(trifluoromethyl)-". (Used for analog safety data regarding lachrymatory properties and corrosivity).

-

Reaction Engineering: "Selectivity in Free Radical Reactions: Bromination vs. Chlorination." Master Organic Chemistry. (Educational resource on kinetic control in radical halogenation). Link

Sources

Application Notes and Protocols for the Synthesis of Benzal Chloride Derivatives via Fluorination

For: Researchers, scientists, and drug development professionals

Introduction: The Strategic Importance of Fluorinated Benzal Derivatives

The introduction of fluorine into organic molecules is a cornerstone of modern medicinal chemistry and materials science. Fluorine's unique properties—high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's pharmacokinetic and physicochemical properties. Specifically, the gem-difluoro (-CF2-) and trifluoromethyl (-CF3) moieties, often derived from benzal chloride and benzotrichloride precursors, are prevalent in a wide array of pharmaceuticals and agrochemicals. These groups can enhance metabolic stability, improve membrane permeability, and increase binding affinity to target proteins.

This guide provides a detailed overview of established and effective fluorination techniques for the synthesis of benzal fluoride derivatives from their corresponding chlorides. We will delve into the mechanistic underpinnings of these transformations, offering practical, field-proven protocols and explaining the causality behind experimental choices to ensure both success and safety in the laboratory.

Core Fluorination Strategies: A Comparative Overview

The conversion of benzal chlorides and benzotrichlorides to their fluorinated counterparts is primarily achieved through nucleophilic halogen exchange (Halex) reactions. The choice of fluorinating agent and reaction conditions is dictated by the desired degree of fluorination, the substrate's electronic properties, and scalability.

| Technique | Fluorinating Agent | Typical Substrate | Key Advantages | Limitations |

| Anhydrous Hydrogen Fluoride (HF) Reaction | Anhydrous HF | Benzotrichlorides | High efficiency for trifluoromethylation, cost-effective for large scale. | Highly corrosive and toxic, requires specialized equipment (e.g., Monel or Teflon-lined reactors). |

| Swarts Fluorination | Antimony Trifluoride (SbF3), often with a catalyst (SbCl5) | Benzal chlorides, Benzotrichlorides | Effective for both mono- and difluorination, milder than HF. | Toxicity of antimony reagents, requires stoichiometric amounts of metal fluoride. |

| Alkali Metal Fluoride Fluorination | Potassium Fluoride (KF) | Benzal chlorides, Benzoyl chlorides | Safer and easier to handle than HF and SbF3, inexpensive. | Lower reactivity, often requires high temperatures, aprotic polar solvents, and sometimes phase-transfer catalysts. |

Technique 1: Anhydrous Hydrogen Fluoride (HF) for Benzotrifluoride Synthesis

The reaction of benzotrichloride derivatives with anhydrous hydrogen fluoride is a robust and widely used industrial method for the synthesis of benzotrifluorides.[1][2] This gas-phase or liquid-phase reaction proceeds via a stepwise substitution of chlorine atoms with fluorine.

Mechanistic Insight

The reaction is believed to proceed through a series of SN1-type reactions, where the Lewis acidic nature of HF, sometimes enhanced by a catalyst, facilitates the departure of the chloride ion and the subsequent attack by fluoride. The formation of a carbocationic intermediate is favored at the benzylic position due to resonance stabilization.

Caption: Stepwise conversion of benzotrichloride to benzotrifluoride with HF.

Experimental Protocol: Gas-Phase Fluorination of p-Chlorobenzotrichloride

This protocol is adapted from established industrial processes for a laboratory-scale, continuous-flow setup.[3][4][5]

Materials:

-

p-Chlorobenzotrichloride

-

Anhydrous Hydrogen Fluoride (HF)

-

Nitrogen (for inerting)

-

Tubular reactor (e.g., made of Monel or nickel) packed with a catalyst bed (e.g., activated alumina or aluminum fluoride)

-

Heating system for the reactor

-

Gas flow controllers

-

Condenser and collection flask cooled with a dry ice/acetone bath

-

Scrubber system for unreacted HF and HCl byproduct (e.g., containing aqueous KOH or soda lime)

Procedure:

-

System Setup and Inerting: Assemble the tubular reactor system in a well-ventilated fume hood designed for handling highly corrosive gases. Purge the entire system with dry nitrogen for at least 30 minutes to remove any moisture.

-

Heating: Heat the tubular reactor to the desired reaction temperature (e.g., 250-400°C).[3]

-

Reagent Introduction: Using calibrated gas flow controllers, introduce a stream of anhydrous HF gas into the reactor. Once the HF flow is stable, introduce the p-chlorobenzotrichloride into a heated vaporization chamber, and carry the vapor into the reactor with a stream of nitrogen. The molar ratio of HF to the benzotrichloride derivative should be in excess, typically 3-15:1.[3]

-

Reaction: The gaseous mixture passes through the heated catalyst bed, where the halogen exchange occurs. The contact time is a critical parameter and should be optimized (typically a few seconds).[3]

-

Product Collection: The reaction mixture exiting the reactor is passed through a condenser cooled with a dry ice/acetone bath. The condensed product, primarily p-chlorobenzotrifluoride, is collected in a flask.

-

Neutralization of Byproducts: The non-condensable gases (unreacted HF, HCl byproduct, and nitrogen) are passed through a scrubber system to neutralize the acidic components before venting.

-

Work-up and Purification: The collected crude product is carefully washed with a dilute aqueous base (e.g., NaHCO3) to remove any residual acid, followed by washing with water and drying over an anhydrous agent (e.g., Na2SO4). The final product can be purified by fractional distillation.

Safety Precautions:

-

Extreme Hazard: Anhydrous hydrogen fluoride is extremely corrosive, toxic, and can cause severe, slow-healing burns. All operations must be conducted in a specialized fume hood.

-

Personal Protective Equipment (PPE): A full-face shield, acid-resistant gloves (e.g., neoprene over nitrile), and a lab coat are mandatory. A calcium gluconate gel should be readily available as a first aid measure for HF skin exposure.

-

Material Compatibility: Use equipment made of HF-resistant materials like Monel, nickel, or Teflon. Avoid glass components, which will be etched by HF.[6]

Technique 2: Swarts Fluorination using Antimony Trifluoride

The Swarts reaction is a classic halogen exchange method that utilizes heavy metal fluorides, most commonly antimony trifluoride (SbF3), to replace chlorine or bromine atoms with fluorine.[7][8][9] The reaction is often catalyzed by the addition of a pentavalent antimony salt, such as SbCl5, which increases the fluorinating power of the reagent.

Mechanistic Insight

The Swarts reaction proceeds via a nucleophilic substitution mechanism. The antimony trifluoride acts as the fluoride donor. The catalytic amount of SbCl5 polarizes the C-Cl bond of the benzal chloride, making the carbon atom more electrophilic and susceptible to attack by a fluoride ion from SbF3.

Caption: Simplified mechanism of the Swarts reaction on benzal chloride.

Experimental Protocol: Synthesis of Benzal Fluoride from Benzal Chloride

Materials:

-

Benzal chloride

-

Antimony trifluoride (SbF3)

-

Antimony pentachloride (SbCl5) (as catalyst)

-

Anhydrous reaction vessel with a reflux condenser and a distillation setup

-

Calcium chloride drying tube

Procedure:

-

Apparatus Setup: In a fume hood, equip a round-bottom flask with a reflux condenser connected to a distillation apparatus. Protect the system from atmospheric moisture with a calcium chloride drying tube.

-

Reagent Charging: Charge the flask with benzal chloride and antimony trifluoride. The molar ratio of SbF3 to benzal chloride should be sufficient for the desired degree of fluorination (e.g., ~0.7 moles of SbF3 per mole of benzal chloride for difluorination, considering each SbF3 provides three fluoride ions).

-

Catalyst Addition: Carefully add a catalytic amount of antimony pentachloride (e.g., 2-5 mol%) to the reaction mixture.

-

Reaction: Gently heat the reaction mixture. The reaction is often exothermic, and the product, benzal fluoride, will begin to distill. Control the heating to maintain a steady distillation.

-

Purification: The collected distillate can be further purified by washing with dilute hydrochloric acid, followed by water, a dilute sodium carbonate solution, and a final water wash. Dry the organic layer over anhydrous calcium chloride and redistill to obtain the pure benzal fluoride.

Safety Precautions:

-

Toxicity: Antimony compounds are toxic and should be handled with care. Avoid inhalation of dust and contact with skin.

-

Corrosive Catalyst: Antimony pentachloride is corrosive and reacts with moisture. Handle it in a dry environment.

-

Exothermic Reaction: Be prepared for an exothermic reaction and control the heating rate accordingly.

Technique 3: Nucleophilic Fluorination with Potassium Fluoride (KF)

Potassium fluoride is an attractive alternative to HF and antimony reagents due to its lower cost and toxicity. However, its reactivity is lower due to its high lattice energy and poor solubility in many organic solvents.[10] To overcome these limitations, the reaction is typically carried out in a high-boiling aprotic polar solvent, such as sulfolane, or with the aid of a phase-transfer catalyst (PTC).[10][11]

Mechanistic Insight with Phase-Transfer Catalysis